

# Technical Guide: Physical Properties of 1-Methoxy-sec-butylamine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Amino-1-methoxybutane

Cat. No.: B145811

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

1-Methoxy-sec-butylamine, systematically named 1-methoxybutan-2-amine, is a primary amine with potential applications in organic synthesis and as an intermediate in the development of pharmaceutical compounds. A thorough understanding of its physical properties is essential for its handling, characterization, and application in research and development. This technical guide provides a summary of the available physical and chemical properties of 1-Methoxy-sec-butylamine. Due to a lack of extensive experimental data in publicly available literature, this guide combines computed data from reliable sources with general experimental protocols applicable to the determination of the physical properties of liquid amines.

## Chemical Identity

- IUPAC Name: 1-methoxybutan-2-amine[1]
- Synonyms: 1-Methoxy-2-aminobutane, 1-(Methoxymethyl)propylamine, **2-Amino-1-methoxybutane**[1][2]
- CAS Number: 63448-63-5[2]
- Molecular Formula: C<sub>5</sub>H<sub>13</sub>NO[1][2]
- Molecular Weight: 103.16 g/mol [1]

## Physical and Chemical Properties

The quantitative physical and chemical data for 1-Methoxy-sec-butylamine are summarized in the table below. It is important to note that much of the available data is computationally predicted.

| Property                       | Value                  | Source     | Notes                                                    |
|--------------------------------|------------------------|------------|----------------------------------------------------------|
| Molecular Weight               | 103.16 g/mol           | PubChem[1] | Computed                                                 |
| Density                        | 0.89 g/cm <sup>3</sup> | ChemBK[2]  | Data source does not specify if experimental or computed |
| Refractive Index               | 1.4140-1.4180          | ChemBK[2]  | Data source does not specify if experimental or computed |
| XLogP3-AA                      | 0.1                    | PubChem[1] | Computed                                                 |
| Hydrogen Bond Donor Count      | 1                      | PubChem[1] | Computed                                                 |
| Hydrogen Bond Acceptor Count   | 2                      | PubChem[1] | Computed                                                 |
| Rotatable Bond Count           | 3                      | PubChem[1] | Computed                                                 |
| Exact Mass                     | 103.099714038 Da       | PubChem[1] | Computed                                                 |
| Monoisotopic Mass              | 103.099714038 Da       | PubChem[1] | Computed                                                 |
| Topological Polar Surface Area | 35.3 Å <sup>2</sup>    | PubChem[1] | Computed                                                 |
| Heavy Atom Count               | 7                      | PubChem[1] | Computed                                                 |
| Formal Charge                  | 0                      | PubChem[1] | Computed                                                 |
| Complexity                     | 39.1                   | PubChem[1] | Computed                                                 |

## Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of 1-Methoxy-sec-butylamine are not readily available in the scientific literature. However, the following are general and widely accepted methods for determining the boiling point, density, and solubility of liquid amines.

## Determination of Boiling Point (Thiele Tube Method)

This method is suitable for determining the boiling point of a small sample of a liquid.

### Apparatus:

- Thiele tube
- Thermometer (calibrated)
- Small test tube (e.g., Durham tube)
- Capillary tube (sealed at one end)
- Heat source (e.g., Bunsen burner or hot plate)
- Mineral oil or other suitable heating bath fluid
- Rubber band or wire for attaching the test tube to the thermometer

### Procedure:

- Fill the Thiele tube with mineral oil to the level of the side arm.
- Add approximately 0.5 mL of 1-Methoxy-sec-butylamine to the small test tube.
- Place the capillary tube, with the sealed end up, into the test tube containing the sample.
- Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
- Suspend the thermometer and attached tube in the Thiele tube, ensuring the sample is immersed in the oil.

- Gently heat the side arm of the Thiele tube.[\[3\]](#)
- As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- Continue heating until a continuous and rapid stream of bubbles is observed.
- Remove the heat and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to enter the capillary tube.[\[3\]](#)

## Determination of Density (Vibrating Tube Densimeter)

This method provides a precise measurement of the density of a liquid.

### Apparatus:

- Vibrating tube densimeter
- Syringe for sample injection
- Thermostatic bath to control temperature
- Reference standards (e.g., dry air and deionized water)

### Procedure:

- Calibrate the vibrating tube densimeter with at least two reference standards of known density (e.g., dry air and deionized water) at the desired temperature.
- Set the thermostatic bath to the desired measurement temperature and allow the instrument to equilibrate.
- Inject the 1-Methoxy-sec-butylamine sample into the measurement cell using a syringe, ensuring no air bubbles are present.
- Allow the sample to reach thermal equilibrium within the cell.

- Record the oscillation period of the vibrating tube.
- The density of the sample is calculated from the oscillation period and the calibration constants of the instrument.[4][5]

## Determination of Solubility in Water

This protocol provides a qualitative and semi-quantitative assessment of solubility.

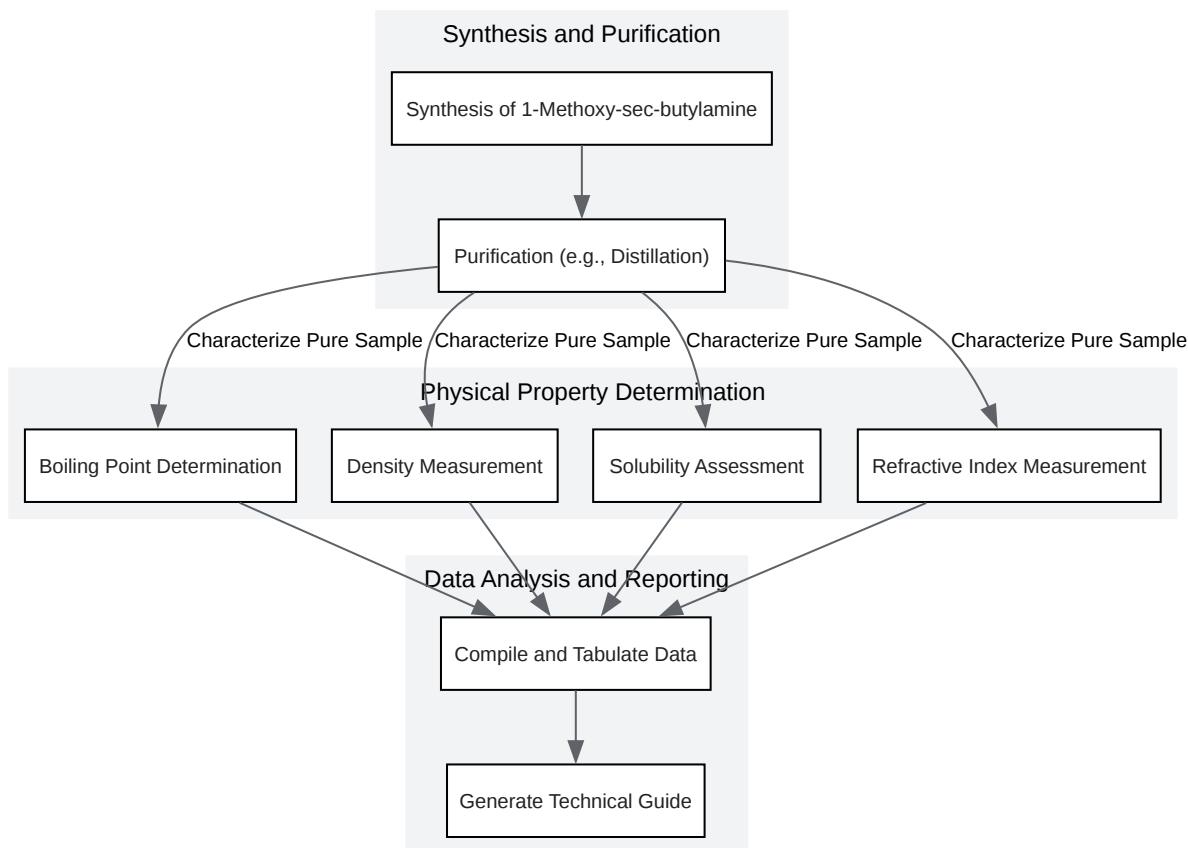
Apparatus:

- Test tubes
- Vortex mixer or stirrer
- Graduated pipettes
- Analytical balance (for quantitative analysis)
- Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) (for quantitative analysis)

Procedure (Qualitative):

- Add a known volume (e.g., 1 mL) of deionized water to a test tube.
- Add a small, measured amount (e.g., 5 drops or a specific volume) of 1-Methoxy-sec-butylamine to the water.[6]
- Vigorously mix the contents using a vortex mixer for a set period (e.g., 1-2 minutes).[6]
- Allow the mixture to stand and observe for phase separation. If the solution is clear and homogeneous, the substance is soluble at that concentration. If the solution is cloudy or two layers form, it is sparingly soluble or insoluble.

Procedure (Quantitative - Shake-Flask Method):


- Prepare a series of saturated solutions by adding an excess of 1-Methoxy-sec-butylamine to a known volume of water in sealed flasks.

- Agitate the flasks at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Allow the phases to separate.
- Carefully withdraw an aliquot of the aqueous phase, ensuring no undissolved amine is transferred.
- Dilute the aliquot with a suitable solvent and analyze the concentration of 1-Methoxy-sec-butylamine using a calibrated analytical technique such as GC or HPLC.

## Signaling Pathways and Experimental Workflows

Currently, there is no information available in the public domain regarding specific signaling pathways in which 1-Methoxy-sec-butylamine is involved. Its primary role is likely as a chemical intermediate.

The logical workflow for the physical characterization of 1-Methoxy-sec-butylamine is outlined below.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and physical characterization of 1-Methoxy-sec-butylamine.

## Conclusion

This technical guide provides a summary of the known physical properties of 1-Methoxy-sec-butylamine, drawing primarily from computational models due to the scarcity of published experimental data. The provided general experimental protocols offer a framework for the empirical determination of its key physical characteristics. Further experimental investigation is

necessary to validate the computed data and provide a more complete physical profile of this compound for its effective use in research and development.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2-Butanamine, 1-methoxy- | C5H13NO | CID 93837 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 4. uvadoc.uva.es [uvadoc.uva.es]
- 5. researchgate.net [researchgate.net]
- 6. chemhaven.org [chemhaven.org]
- To cite this document: BenchChem. [Technical Guide: Physical Properties of 1-Methoxy-sec-butylamine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b145811#physical-properties-of-1-methoxy-sec-butylamine>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)